Sodium n-heptyl sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

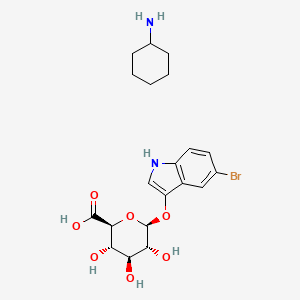

Sodium n-heptyl sulfate, also known as Sodium heptyl sulfate, is a chemical compound with the molecular formula C7H15NaO4S . It is also referred to as Natriumheptylsulfat in German, Sulfate de sodium et d’heptyle in French, and Sulfuric acid, heptyl ester, sodium salt (1:1) in ACD/Index Name .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C7H15NaO4S . Its average mass is 218.246 Da and its monoisotopic mass is 218.058868 Da .

Physical And Chemical Properties Analysis

This compound is a white powder . Its melting point ranges from 199°C to 202°C . The compound is stable and combustible, and it is incompatible with strong oxidizing agents .

Wissenschaftliche Forschungsanwendungen

Proteomics Research : Sodium dodecyl sulfate (SDS) is used in proteomics to solubilize protein samples. However, it's incompatible with direct mass spectrometry (MS) analysis. An online high-throughput method called 'Online reSDS' has been developed to permit in-solution digestion of SDS-containing samples for direct liquid chromatography-mass spectrometry (LC-MS/MS) analysis. This method simplifies sample-processing in proteomics research (Serra et al., 2018).

Molecular Weight Determination : SDS-polyacrylamide gel electrophoresis is a reliable method for determining the molecular weights of polypeptide chains in a wide variety of proteins. This technique is crucial for protein characterization in biochemical research (Weber & Osborn, 1969).

Battery Research : Sodium and its compounds, like sodium sulfate, have been researched for use in sodium batteries. These batteries are considered for applications such as load leveling and electrical vehicles. Sodium ion batteries are particularly relevant for stationary applications due to their long lifetime, power, cost-effectiveness, and material availability (Delmas, 2018).

Sample Preparation in Proteomics : Sodium dodecyl sulfate (SDS) assists in biological sample extraction for LC-MS-based proteomics. It's used in a novel peptide-level SDS removal method to improve proteome coverage in mammalian tissues and bacterial samples (Zhou et al., 2012).

Toxicological Effects : The wide use of sodium dodecyl sulfate in various domains raises concerns about its environmental impact and potential effects on plant, animal, and microbial cells. It's important to understand its genotoxic effects and impacts on different organisms (Kumar, Kirha, & Thonger, 2014).

Role in Membrane Stress Resistance : Sodium dodecyl sulfate plays a role in membrane stress resistance. In yeast, tryptophan is shown to confer resistance to SDS-associated cell membrane stress, indicating specificity to membrane stress as opposed to cell wall stress (Schroeder & Ikui, 2019).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Sodium n-heptyl sulfate are not mentioned in the search results, it’s worth noting that the study of organosulfates is a burgeoning area in biology . The dissolution behavior of inorganic salts in sub-/supercritical water is an important subject, given the potential for severe deposition and corrosion problems in systems .

Wirkmechanismus

Target of Action

Sodium n-heptyl sulfate is a type of surfactant, and its primary targets are the lipid bilayers of cell membranes . These targets play a crucial role in maintaining the integrity and functionality of cells. By interacting with these lipid bilayers, this compound can alter the properties of the cell membranes, affecting their permeability and potentially facilitating the transport of other molecules into and out of the cells .

Mode of Action

This compound interacts with its targets by inserting its hydrophobic tail into the lipid bilayer, while its hydrophilic head remains in the aqueous environment . This interaction disrupts the structure of the lipid bilayer, leading to increased membrane permeability . This change can facilitate the transport of other molecules, such as drugs, across the cell membrane, enhancing their absorption and efficacy .

Biochemical Pathways

It is known that surfactants like this compound can affect various cellular processes by altering membrane permeability . This alteration can influence the transport of ions and other molecules across the cell membrane, potentially affecting multiple biochemical pathways within the cell .

Pharmacokinetics

As a surfactant, it is likely to be rapidly absorbed and distributed throughout the body following administration . Its metabolism and excretion would depend on several factors, including the route of administration and the individual’s metabolic rate .

Result of Action

The primary result of this compound’s action is the alteration of cell membrane permeability . This alteration can facilitate the transport of other molecules across the cell membrane, potentially enhancing their absorption and efficacy . Excessive use of this compound could potentially lead to cytotoxic effects due to its disruptive action on cell membranes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect its solubility and, consequently, its ability to interact with cell membranes . Additionally, factors such as temperature and pH can influence its stability and efficacy .

Biochemische Analyse

Molecular Mechanism

Sulfates are known to be involved in various biological processes, including enzyme activation and gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Sodium n-heptyl sulfate in laboratory settings. It is known to be stable and incompatible with strong oxidizing agents .

Metabolic Pathways

This compound, as a sulfate, could potentially be involved in sulfur metabolism. Sulfur is an essential element in all organisms and is involved in the synthesis of important sulfur-containing biomolecules such as cysteine and methionine .

Subcellular Localization

Sulfates are generally found throughout the cell due to their involvement in various cellular processes .

Eigenschaften

IUPAC Name |

sodium;heptyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7-11-12(8,9)10;/h2-7H2,1H3,(H,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNNMEITWDFPOL-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

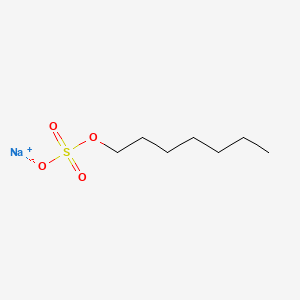

CCCCCCCOS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.